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Compound of Interest

Compound Name: Ixazomib-13C2,15N

Cat. No.: B15582975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of the isotopically labeled proteasome inhibitor, Ixazomib-13C2,15N. This stable isotope-

labeled internal standard is crucial for quantitative bioanalytical assays, such as mass

spectrometry-based pharmacokinetic studies, enabling precise measurement of Ixazomib in

biological matrices.

Introduction to Ixazomib
Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of

multiple myeloma. It reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the

20S proteasome, a key component of the ubiquitin-proteasome pathway that is critical for the

degradation of proteins involved in cell cycle regulation and survival. By inhibiting the

proteasome, Ixazomib disrupts protein homeostasis, leading to apoptosis in cancer cells. The

development of isotopically labeled analogs like Ixazomib-13C2,15N is essential for the

accurate clinical and preclinical assessment of this important therapeutic agent.

Synthetic Pathway
The synthesis of Ixazomib-13C2,15N follows the established synthetic route for unlabeled

Ixazomib, utilizing an isotopically labeled precursor, Glycine-13C2,15N. The core of the

synthesis involves the coupling of two key intermediates: N-(2,5-dichlorobenzoyl)glycine-

13C2,15N and a chiral boronic acid derivative of (1R)-1-amino-3-methylbutane.
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The overall synthetic workflow can be visualized as follows:
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Caption: Synthetic workflow for Ixazomib-13C2,15N.

Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of

Ixazomib-13C2,15N.

Synthesis of N-(2,5-dichlorobenzoyl)glycine-13C2,15N
(Intermediate 1)
This procedure outlines the acylation of isotopically labeled glycine.

Materials:

Glycine-13C2,15N

2,5-Dichlorobenzoyl chloride

Sodium hydroxide (NaOH)
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Dichloromethane (DCM)

Hydrochloric acid (HCl)

Water

Procedure:

Dissolve Glycine-13C2,15N (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

Cool the mixture to 0-5 °C in an ice bath.

In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.05 eq) in dichloromethane.

Add the solution of 2,5-dichlorobenzoyl chloride dropwise to the labeled glycine solution

while maintaining the temperature between 0-5 °C and stirring vigorously.

After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, acidify the aqueous layer with HCl to precipitate the product.

Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(2,5-

dichlorobenzoyl)glycine-13C2,15N as a solid.

Coupling of N-(2,5-dichlorobenzoyl)glycine-13C2,15N
with (1R)-1-amino-3-methylbutyl boronic acid pinanediol
ester
This step forms the core peptide bond of the Ixazomib molecule.

Materials:

N-(2,5-dichlorobenzoyl)glycine-13C2,15N
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(1R)-1-amino-3-methylbutyl boronic acid pinanediol ester trifluoroacetate salt

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU) or a similar peptide coupling agent

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate

Brine

Procedure:

Dissolve N-(2,5-dichlorobenzoyl)glycine-13C2,15N (1.0 eq) in anhydrous DMF.

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room

temperature.

Add (1R)-1-amino-3-methylbutyl boronic acid pinanediol ester trifluoroacetate salt (1.1 eq) to

the reaction mixture.

Stir the reaction mixture at room temperature for 12-18 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the protected

Ixazomib-13C2,15N.
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Deprotection of the Boronic Acid
The final step involves the removal of the pinanediol protecting group to yield Ixazomib-
13C2,15N.

Materials:

Protected Ixazomib-13C2,15N

Isobutylboronic acid

HCl in methanol

Pentane or hexane

Dichloromethane

Procedure:

Dissolve the protected Ixazomib-13C2,15N (1.0 eq) in a mixture of dichloromethane and

methanol.

Add isobutylboronic acid (1.5 eq) and a solution of HCl in methanol.

Stir the mixture at room temperature for 2-4 hours.

Monitor the deprotection by LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure.

Triturate the residue with pentane or hexane to precipitate the product.

Filter the solid and dry under vacuum to afford Ixazomib-13C2,15N.

Characterization Data
The successful synthesis and isotopic labeling of Ixazomib-13C2,15N are confirmed through

various analytical techniques.
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Mass Spectrometry
Mass spectrometry is a primary technique for confirming the incorporation of the stable

isotopes. The mass spectrum will show a molecular ion peak corresponding to the mass of

Ixazomib-13C2,15N.

Parameter Value

Molecular Formula C₁₂¹³C₂H₁₉BCl₂¹⁵N₂O₄

Monoisotopic Mass 409.0886 u

Expected [M+H]⁺ 410.0959 u

A pharmacokinetic study has reported the use of a ¹³C₉-labeled Ixazomib as an internal

standard, providing the following mass transition pairs for detection via multiple reaction

monitoring (MRM)[1]:

Analyte Mass Transition (m/z)

Ixazomib 343.1 → 109.0

¹³C₉-Ixazomib (Internal Standard) 352.1 → 115.0

For Ixazomib-¹³C₂,¹⁵N, a similar MRM method would be developed, and the precursor and

product ions would be shifted accordingly based on the positions of the isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the precise location of the isotopic labels within the

molecule.

¹³C NMR: The spectrum will show enhanced signals for the two carbon atoms of the glycine

moiety due to the ¹³C enrichment. The chemical shifts will be consistent with the structure of

Ixazomib, but the peak intensities for the labeled carbons will be significantly higher than

those of the natural abundance ¹³C signals.
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¹⁵N NMR: The spectrum will exhibit a signal corresponding to the nitrogen atom of the

glycine amide, confirming the incorporation of the ¹⁵N label.

¹H NMR: The protons attached to the ¹³C-labeled carbons will show coupling to ¹³C, resulting

in the splitting of their signals into doublets (¹JCH coupling). This provides further

confirmation of the label positions.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of synthesized

Ixazomib-13C2,15N.
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Caption: Characterization workflow for Ixazomib-13C2,15N.

Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of

Ixazomib-13C2,15N. The synthetic strategy leverages the well-established chemistry for

unlabeled Ixazomib, incorporating a commercially available isotopically labeled glycine

precursor. The described characterization methods, particularly mass spectrometry and NMR

spectroscopy, are essential for verifying the successful and specific incorporation of the ¹³C and

¹⁵N isotopes. The availability of this stable isotope-labeled internal standard is paramount for

the robust and accurate quantification of Ixazomib in complex biological samples, thereby

supporting its continued development and clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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